Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester
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Overview
Description
ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE typically involves the condensation of 4-aminobenzoic acid with benzoyl chloride to form 4-(benzoylamino)benzoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. For instance, the esterification step can be performed in a continuous-flow reactor, which allows for better control over reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions: ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(2-benzoylbenzamido)benzoic acid.
Reduction: Formation of 4-(2-hydroxybenzamido)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential use in drug development, particularly in designing new anesthetic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as a potential anesthetic, it may bind to sodium channels on nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission. This results in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Benzocaine: An ester local anesthetic used for pain relief.
Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic used in ophthalmology and other medical fields.
Uniqueness: ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzoate derivatives.
Biological Activity
Benzoic acid derivatives, particularly those with complex amide linkages, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester , exploring its biological activity through various studies, including in vitro evaluations and structure-activity relationships (SAR).
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C21H22N2O5
- Molecular Weight : 382.42 g/mol
- CAS Number : 384344-83-6
This structure consists of a benzoic acid core with a benzoylamino substituent and an ethyl ester functional group, contributing to its potential biological interactions.
Antiviral Activity
Research has indicated that derivatives of benzoic acid exhibit significant antiviral properties. A notable study highlighted the compound's effectiveness against adenoviral infections. The compound was identified as a potent and non-toxic antiadenoviral agent, showing an EC50 value of 0.6 μM, indicating strong antiviral activity with low cytotoxicity .
Proteostasis Modulation
Recent findings suggest that benzoic acid derivatives can enhance proteostasis—the balance of protein synthesis and degradation—by activating key pathways involved in protein degradation. Specifically, compounds derived from benzoic acid have been shown to stimulate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). In human foreskin fibroblasts, certain derivatives significantly increased the activity of cathepsins B and L, which are crucial for protein degradation .
Biological Pathway | Activity Level | Reference |
---|---|---|
Ubiquitin-Proteasome Pathway | Enhanced | |
Autophagy-Lysosome Pathway | Enhanced | |
Cathepsin B Activation | Significant | |
Cathepsin L Activation | Significant |
Cytotoxicity Assessment
The cytotoxic effects of benzoic acid derivatives were evaluated across various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The studies demonstrated minimal cytotoxicity at effective concentrations, suggesting a favorable therapeutic window for potential applications in cancer treatment .
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The presence of specific substituents on the benzoic acid core influences its efficacy:
- Ortho Substituents : Favorable for enhancing antiviral activity.
- Amide Bond Orientation : Essential for maintaining biological activity.
- Hydrophobic Groups : Improve membrane permeability and bioavailability.
The most active compounds typically feature a combination of hydrophobic and polar groups that facilitate interaction with biological targets while minimizing toxicity .
Study 1: Antiviral Efficacy
In a study focused on adenoviral infections, benzoic acid derivatives were screened for their ability to inhibit viral replication. The compound exhibited significant inhibitory effects at low concentrations without inducing cytotoxicity in host cells. This study underscores the potential of these compounds as therapeutic agents against viral pathogens .
Study 2: Proteostasis Enhancement
Another investigation assessed the impact of benzoic acid derivatives on proteostasis in aging cells. The results showed that these compounds could restore proteolytic activity in aged fibroblasts, suggesting their role as potential anti-aging agents by enhancing cellular protein management systems .
Properties
Molecular Formula |
C23H19NO4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 4-[(2-benzoylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H19NO4/c1-2-28-23(27)17-12-14-18(15-13-17)24-22(26)20-11-7-6-10-19(20)21(25)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,24,26) |
InChI Key |
NMGHQAURAGDOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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